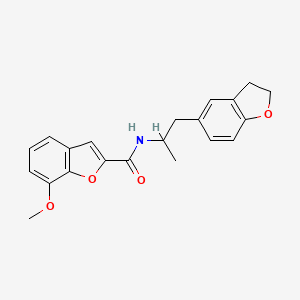

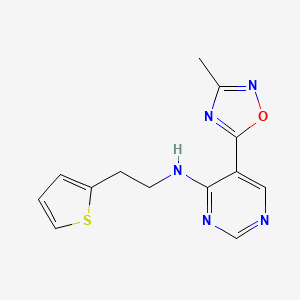

![molecular formula C21H14N2O2 B2632645 (E)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one CAS No. 381696-68-0](/img/structure/B2632645.png)

(E)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(E)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one” is a type of oxazole, which is a versatile class of compounds with diverse biological activities . Oxazoles have been extensively studied in medicinal chemistry due to their diverse biological activities against various human diseases .

Synthesis Analysis

The synthesis of target oxazole derivatives was accomplished using 2-aroylamino-3,3-dichloroacrylonitriles as starting materials and employing efficient reaction conditions . The resulting compounds exhibited structural features that make them promising candidates for further chemical modifications and biological evaluations .Molecular Structure Analysis

The molecular structure of this compound includes an oxazole scaffold, into which amino and sulfonamide functionalities have been incorporated . These functional groups have demonstrated acceptability and effectiveness in medicinal chemistry, offering multiple opportunities for interactions with biological targets .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the use of 2-aroylamino-3,3-dichloroacrylonitriles as starting materials . Efficient reaction conditions were employed to achieve the synthesis .Aplicaciones Científicas De Investigación

Fungicidal Activity

(E)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one and its derivatives have demonstrated significant fungicidal activity. A study by Kuzenkov and Zakharychev (2019) reported the synthesis of substituted versions of this compound, which exhibited good fungicidal properties (Kuzenkov & Zakharychev, 2019).

Antimicrobial Properties

Research has also explored the antimicrobial applications of derivatives of this compound. Shaikh et al. (2014) synthesized derivatives and assessed their antibacterial activity against various Gram-positive and Gram-negative bacteria. Some of these compounds showed significant antimicrobial activity (Shaikh et al., 2014).

Structural Analysis

The molecular structure of (E)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one has been a subject of interest. Trujillo-Ferrara et al. (2004) conducted a structural analysis, revealing insights into the compound's conformation and intermolecular interactions (Trujillo-Ferrara et al., 2004).

Catalytic Activities

This compound and its derivatives have been investigated for their catalytic activities. Ardizzoia, Brenna, and Therrien (2012) studied the coordination behavior of a related ligand with Ni(II) and Pd(II) centers, demonstrating its potential in catalytic applications (Ardizzoia et al., 2012).

Potential in Organic Electronics

Additionally, this compound's derivatives have been explored for potential applications in organic electronics. Liu, Wang, and Yao (2018) designed and synthesized host materials incorporating this compound for use in phosphorescent organic light-emitting diodes, demonstrating its utility in electronic devices (Liu et al., 2018).

Novel Drug Design

Finally, research has also looked into the potential of this compound in novel drug design. Cho et al. (2013) designed derivatives as selective inhibitors for G-protein-coupled receptor kinase-2 and -5, indicating its potential in cardiovascular disease treatment (Cho et al., 2013).

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-2-(1,3-benzoxazol-2-yl)-1-phenyl-3-pyridin-3-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O2/c24-20(16-8-2-1-3-9-16)17(13-15-7-6-12-22-14-15)21-23-18-10-4-5-11-19(18)25-21/h1-14H/b17-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCMTHCACYRILJ-LGMDPLHJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=CC2=CN=CC=C2)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C(=C/C2=CN=CC=C2)/C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[7-[(2,6-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2632562.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2632564.png)

![N-(4-chlorophenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2632568.png)

![(E)-N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2632572.png)

![1-({1-[2-(Methylsulfanyl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2632577.png)

![[1-(Trifluoromethyl)cyclopropyl]methanethiol](/img/structure/B2632578.png)

![2-(2-Methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2632583.png)